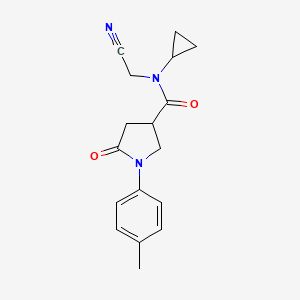![molecular formula C8H7ClF3NO3 B2728686 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride CAS No. 2490406-00-1](/img/structure/B2728686.png)
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The compound contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride” and its intermediates involves different synthetic methods for introducing trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride” is characterized by the presence of a trifluoromethyl group and a pyridine ring . The InChI code for the compound is1S/C8H6F3NO3.ClH/c9-8(10,11)6-3-5(1-2-12-6)15-4-7(13)14;/h1-3H,4H2,(H,13,14);1H . Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The compound “2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride” has a molecular weight of 257.6 . It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Structural Insights and Chemical Interactions
- The crystal structure of triclopyr, a related compound, demonstrates the significance of intermolecular hydrogen bonds and weak π–π interactions, suggesting potential applications in designing materials with specific molecular arrangements (Cho et al., 2014).
- Similarly, the crystal structure of fluroxypyr, another pyridine herbicide, reveals the importance of N—H⋯O, O—H⋯O, and N—H⋯F hydrogen bonds and weak π–π interactions for understanding molecular connectivity and designing advanced materials (Park et al., 2016).
Chemical Reactivity and Synthesis
- Research on pyridine-2,4,6-tricarboxylic acid interaction with Zn(II) salts under different conditions highlights the reactive versatility of pyridine derivatives, essential for synthesizing coordination polymers with potential applications in catalysis and material science (Ghosh et al., 2004).
- Studies on the synthesis and reactivity of 2-(trifluoromethyl)nicotinic acid derivatives, including the synthesis of the pyridine ring, underscore the importance of these compounds in pharmaceuticals, highlighting their role as intermediates in drug synthesis (Kiss et al., 2008).
Environmental Applications
- The degradation of 2,4-dichlorophenoxyacetic acid in aqueous media via advanced electrochemical oxidation processes suggests the potential of related pyridinyl compounds in environmental remediation, particularly in the detoxification of herbicide-contaminated waters (Brillas et al., 2000).
Advanced Materials and Sensors
- The magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radicals suggest applications in materials science, particularly in designing materials with specific magnetic behaviors (Yong et al., 2013).
Safety And Hazards
The safety information for “2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride”, have wide-ranging potential applications, especially in the field of agrochemicals and pharmaceuticals . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily, indicating a promising future direction for this class of compounds .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.ClH/c9-8(10,11)6-3-5(1-2-12-6)15-4-7(13)14;/h1-3H,4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEYLHIZQSZLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B2728609.png)





![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728620.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)